- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

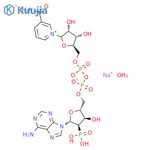

80443-35-2 structure

Productnaam:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

CAS-nummer:80443-35-2

MF:C21H30N7O17P3

MW:745.42

CID:4745312

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Chemische en fysische eigenschappen

Naam en identificatie

-

- [(R)-4-d]NADPH

- (R)-[4- 2H]NADPH

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)

- (R)-[4-2H]NADPH

- [(R)-4-d]NADPH

-

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1R:C:9028-47-1, S:H2O, 1 h, 30°C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C

Referentie

- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95

Productiemethode 3

Reactievoorwaarden

1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7

1.2R:CHCl3

1.2R:CHCl3

Referentie

- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Productiemethode 4

Reactievoorwaarden

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8

Referentie

- Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis, Biochemistry, 2008, 47(24), 6499-6507

Productiemethode 5

Reactievoorwaarden

1.1R:S:H2O, 30 min, 40°C, pH 9.0

Referentie

- Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

Productiemethode 6

Reactievoorwaarden

1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5

Referentie

- Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism, Angewandte Chemie, 2022, 61(48), e202210934

Productiemethode 7

Reactievoorwaarden

1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9

Referentie

- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126

Productiemethode 8

Reactievoorwaarden

1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5

Referentie

- Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis, Biochemistry, 2013, 52(10), 1765-1775

Productiemethode 9

Reactievoorwaarden

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7

Referentie

- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

- b-Nicotinamide adenine dinucleotide phosphate hydrate

- NADP sodium salt

- NADP disodium salt

- β-NADPH-d4

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Gerelateerde literatuur

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Gerelateerde producten

- 887201-73-2(3-(4-chlorophenyl)-2-sulfanyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

- 2060031-77-6(6'-methyl-3-oxaspirobicyclo5.1.0octane-4,4'-oxane)

- 338791-49-4(Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate)

- 379241-53-9(ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate)

- 113703-50-7((R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL)

- 2870666-49-0(Not Yet Assigned)

- 930878-17-4(4-(3,4-dichlorophenyl)-6-(thiophen-2-yl)methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)

- 2163-11-3(Tetrahydropyranyldiethyleneglycol)

- 405173-97-9(2-(2-Chloroethyl)benzimidazole)

- 725234-46-8(2-[(4-fluorophenyl)amino]-2-methylpropanoic acid)

Aanbevolen leveranciers

Enjia Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

上海贤鼎生物科技有限公司

Goudlid

CN Leverancier

Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd

Goudlid

CN Leverancier

Reagentie

Hubei Cuiyuan Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Reagentie

Jinan Hanyu Chemical Co.,Ltd.

Goudlid

CN Leverancier

Bulk